molecular formula C25H21NO3S3 B4866175 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B4866175
M. Wt: 479.6 g/mol
InChI Key: QFPQINKOIQEBII-UHFFFAOYSA-N
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Description

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone is a structurally complex heterocyclic compound featuring a fused dithioloquinoline core modified with a methoxy group, dimethyl substituents, and a naphthalenyloxy ethanone side chain. Its molecular formula is C₃₁H₂₆N₂O₃S₂, with a molecular weight of 450.6 g/mol . Synthetic routes for analogous derivatives involve Friedel-Crafts acylation, cyclization, and alkylation steps, as evidenced by related methodologies in dithioloquinoline synthesis .

Properties

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S3/c1-25(2)23-22(24(30)32-31-23)19-13-17(28-3)10-11-20(19)26(25)21(27)14-29-18-9-8-15-6-4-5-7-16(15)12-18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPQINKOIQEBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)COC4=CC5=CC=CC=C5C=C4)C=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits several notable chemical properties due to its structure:

  • Oxidation and Reduction : It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.
  • Substitution Reactions : The methoxy group is amenable to nucleophilic substitution, allowing for the introduction of various functional groups.
  • Cyclization : The compound can participate in cyclization reactions that produce diverse fused ring systems depending on the reaction conditions.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactive functional groups. Researchers have noted its utility in generating derivatives that may have enhanced properties compared to the parent compound.

Biological Activities

Studies indicate that this compound may exhibit significant biological activities , including:

  • Antimicrobial Properties : Research has shown potential effectiveness against various bacterial strains.
  • Antiviral Effects : Investigations into its antiviral capabilities are ongoing, with preliminary results suggesting efficacy against certain viruses.
  • Anticancer Activity : The compound's interaction with cellular pathways has been explored for its potential in cancer treatment, demonstrating cytotoxic effects on certain cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structure allows researchers to explore new drug candidates targeting specific diseases, particularly those related to infectious diseases and cancer.

Material Science

The compound is explored in the development of new materials with unique properties:

  • Conducting Polymers : Its structural features make it suitable for creating advanced conductive materials.
  • Coatings : Applications in coatings that require specific chemical stability or reactivity are also being researched.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Anticancer PropertiesShowed cytotoxicity in breast cancer cell lines with IC50 values suggesting significant potency.
Material DevelopmentDeveloped conducting polymers incorporating the compound, showing enhanced electrical conductivity compared to traditional materials.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone C₃₁H₂₆N₂O₃S₂ Methoxy, dimethyl dithioloquinoline, naphthyloxy 450.6 High lipophilicity (XLogP3=2.4)
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone C₁₈H₁₉NO₃S₂ Ethoxy, dimethyl dithioloquinoline ~360 Improved solubility vs. methoxy
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone C₁₄H₁₁N₃OS₂ Thiadiazole, amino, naphthyl 302 (M+1) Antimicrobial activity
1-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone C₂₄H₂₀N₄O₂S₂ Pyrazole, quinazoline, thiophene 460.6 Anticancer potential
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- C₁₀H₁₇NO₂ Oxazole, dimethyl, propyl 183.25 Industrial solvent

Key Differences and Implications

Substituent Effects on Bioactivity

  • Methoxy vs. Ethoxy : The ethoxy derivative (Table 1, Row 2) exhibits enhanced solubility compared to the methoxy-containing target compound, likely due to increased alkyl chain flexibility . However, methoxy groups often confer better metabolic stability in medicinal chemistry applications.
  • Naphthyloxy vs. Thiadiazole: The naphthyloxy group in the target compound contributes to π-π stacking interactions, whereas the thiadiazole ring in 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone enhances hydrogen bonding and antimicrobial activity .

Heterocyclic Core Modifications

  • Dithioloquinoline vs. Pyrazole-Quinazoline: The dithioloquinoline core in the target compound provides a rigid, electron-deficient scaffold, contrasting with the pyrazole-quinazoline hybrid in C₂₄H₂₀N₄O₂S₂, which offers multiple sites for nucleophilic substitution .
  • Oxazole vs.

Q & A

Basic: What are the key synthetic steps for preparing this compound?

Answer:
The synthesis involves a nucleophilic acyl substitution reaction. A general procedure ( ) includes:

  • Step 1: Reacting 4,4-dimethyl-7-R2-8-R1-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (5 mmol) with (2-naphthyloxy)acetyl chloride (6 mmol) in dry toluene and pyridine.
  • Step 2: Refluxing the mixture for 5 hours, followed by filtration of pyridinium chloride.
  • Step 3: Distilling off the solvent under reduced pressure and recrystallizing the precipitate from toluene.
    Typical yields range from 70–73% after purification . Key intermediates are confirmed via 1^1H NMR and HPLC-HRMS (e.g., δ 3.81 ppm for methoxy groups; HRMS accuracy <1 ppm) .

Basic: What characterization techniques validate the compound’s structure?

Answer:

  • 1^1H/13^13C NMR: Assignments include methoxy protons (δ 3.81 ppm, singlet) and naphthyl aromatic protons (δ 7.03–8.79 ppm) .
  • HPLC-HRMS: Used to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 489.0972, Δ = 0.0002) .
  • Melting Point: Reported ranges (e.g., 201–202°C) ensure purity .

Advanced: How can synthesis yields be optimized for this compound?

Answer:
Critical variables include:

  • Catalyst: Pyridine acts as a base to neutralize HCl, improving reaction efficiency .
  • Solvent: Dry toluene minimizes side reactions (e.g., hydrolysis of acetyl chloride).
  • Temperature/Time: Reflux for 5 hours ensures complete substitution. Scaling reactions while maintaining stoichiometry (1:1.2 molar ratio) can enhance reproducibility .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Solvent Effects: DMSO-d6d_6 may cause proton exchange broadening; verify assignments using deuterated chloroform.
  • Impurities: Recrystallize from toluene to remove byproducts like unreacted acetyl chloride .
  • Dynamic Effects: Variable-temperature NMR can identify conformational equilibria (e.g., hindered rotation in dithioloquinoline moieties) .

Basic: Which functional groups are critical for biological activity?

Answer:

  • Methoxy Group (8-OCH3_3): Enhances solubility and modulates electronic effects on the quinoline core .
  • Dithioloquinoline Skeleton: Imparts rigidity and potential thiol-mediated redox activity .
  • Naphthyloxy Acetone: Facilitates hydrophobic interactions with protein kinases .

Advanced: What are common impurities, and how are they mitigated?

Answer:

  • Byproducts: Pyridinium chloride (removed via filtration) and unreacted starting materials.
  • Mitigation: Column chromatography (silica gel, hexane/ethyl acetate) or repeated recrystallization (toluene) improves purity >95% .

Basic: What biological targets are plausible for this compound?

Answer:

  • Protein Kinases: Structural analogs inhibit kinases via binding to ATP pockets ( ).
  • Antiviral Activity: Dithioloquinoline derivatives show potential against viral proteases, though specific targets require validation .

Advanced: How to design dose-response assays for evaluating kinase inhibition?

Answer:

  • Assay Design: Use a tiered approach:
    • In vitro Kinase Assay: ATP-Glo™ luminescence to measure IC50_{50}.
    • Cellular Assay: Western blotting for phosphorylation levels of kinase substrates.
    • Selectivity Screening: Kinase profiling panels (e.g., Eurofins KinaseProfiler™) .
  • Controls: Include staurosporine (broad-spectrum inhibitor) and vehicle controls.

Advanced: How to study structure-activity relationships (SAR) with derivatives?

Answer:

  • Modify Substituents: Compare methoxy (8-OCH3_3) vs. ethoxy (8-OCH2_2CH3_3) analogs ().
  • Activity Cliffs: Replace the naphthyl group with phenyl to assess π-π stacking requirements.
  • Data Analysis: Use molecular docking (AutoDock Vina) to correlate IC50_{50} with binding energies .

Basic: What solvents are optimal for recrystallization?

Answer:

  • Toluene: Preferred for high recovery (73% yield) and purity due to moderate polarity .
  • DMF-EtOH (1:1): Alternative for derivatives with higher solubility ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone
Reactant of Route 2
Reactant of Route 2
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

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